molecular formula C16H19N3OS B2566703 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2319635-09-9

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2566703
CAS No.: 2319635-09-9
M. Wt: 301.41
InChI Key: FQAUMBXKWISODZ-UHFFFAOYSA-N
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Description

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one is a complex organic compound featuring a pyrazole ring, a bicyclic octane structure, and a thiophene moiety

Scientific Research Applications

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the bicyclic octane structure and the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

    Bicyclic octane derivatives: Compounds with a bicyclic octane structure may have similar physical and chemical properties.

    Thiophene derivatives: These compounds share the thiophene moiety and are known for their electronic properties.

Uniqueness

1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-3-yl)ethan-1-one is unique due to the combination of its structural features. The presence of the pyrazole ring, bicyclic octane structure, and thiophene moiety imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(8-12-4-7-21-11-12)19-13-2-3-14(19)10-15(9-13)18-6-1-5-17-18/h1,4-7,11,13-15H,2-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAUMBXKWISODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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